![molecular formula C16H16N2O4S B2778588 Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate CAS No. 2034431-76-8](/img/structure/B2778588.png)
Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate
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Overview
Description
“Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate” is a chemical compound that contains a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene, the core structure in “Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate, have been studied for their potential anticancer properties . These compounds can be designed to target specific cancer cell lines, offering a pathway to develop new chemotherapeutic agents.
Material Science: Organic Semiconductors
In material science, thiophene-based molecules play a significant role in the development of organic semiconductors . Their unique electronic properties make them suitable for use in various electronic devices, including solar cells and transistors.
Pharmaceutical Applications: Anti-inflammatory Drugs
Thiophene compounds are known to exhibit anti-inflammatory effects . This makes them valuable for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation.
Agrochemistry: Development of Insecticides
The structural versatility of thiophene derivatives allows for their use in agrochemistry, particularly in the development of new insecticides . These compounds can be tailored to target specific pests, reducing crop damage and increasing agricultural productivity.
Corrosion Inhibition
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry . They can be applied to metals to prevent degradation, extending the life of machinery and infrastructure.
Pharmacology: Antimicrobial Activity
Studies have shown that thiophene derivatives possess antimicrobial properties, making them candidates for the development of new antimicrobial agents . This application is crucial in the fight against drug-resistant bacteria.
Future Directions
Thiophene-based analogs, such as “Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
methyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-16(20)12-5-7-23-15(12)18-14(19)11-4-6-17-13(8-11)22-9-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHFRQPEIVQMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate |
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